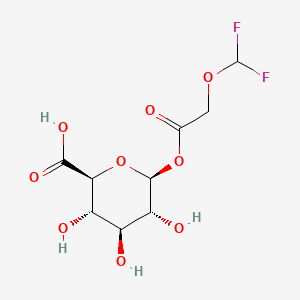
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Acetylation: The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group is known to enhance the compound’s stability and bioavailability, while the hydroxyl groups facilitate its binding to enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R)-6-(2-Methoxyacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2S,3S,4S,5R)-6-(2-Chloroacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a chloro group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid imparts unique properties such as increased stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H12F2O9 |
|---|---|
Poids moléculaire |
302.18 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(difluoromethoxy)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O9/c10-9(11)18-1-2(12)19-8-5(15)3(13)4(14)6(20-8)7(16)17/h3-6,8-9,13-15H,1H2,(H,16,17)/t3-,4-,5+,6-,8+/m0/s1 |
Clé InChI |
ZOOWWMBTDIYKAI-UQGZVRACSA-N |
SMILES isomérique |
C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC(F)F |
SMILES canonique |
C(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


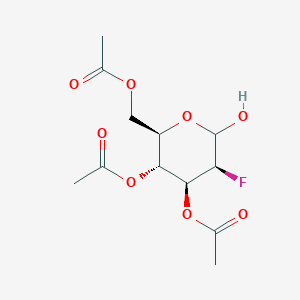
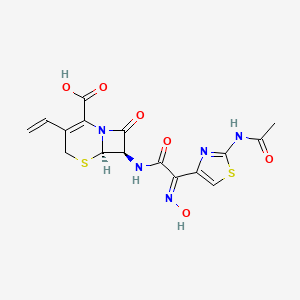

![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
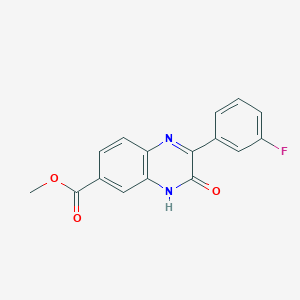

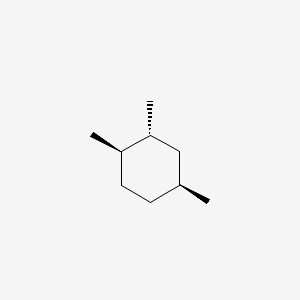
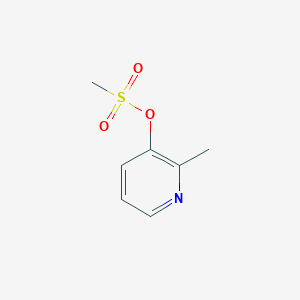
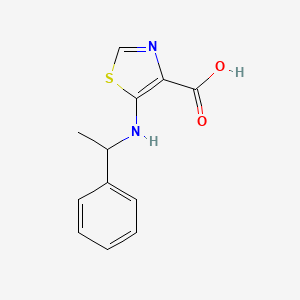

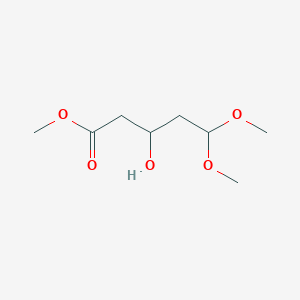
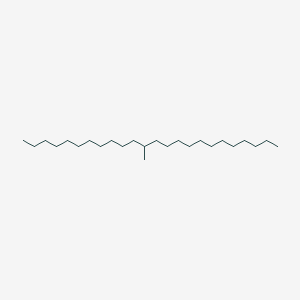

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
